molecular formula C21H24ClN3O4 B2982391 1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1172734-81-4

1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

Cat. No. B2982391
CAS RN: 1172734-81-4
M. Wt: 417.89
InChI Key: JRDLDDZOWSVKDV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C21H24ClN3O4 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterocyclic Compound Synthesis : The synthesis and characterization of complex urea derivatives, including their structural analogs, play a significant role in heterocyclic chemistry. For instance, the synthesis of novel polyureas derived from specific phenylurazole demonstrates the versatility of urea derivatives in forming polymers with unique properties, such as varying viscosity and thermal stability (Mallakpour, S., Hajipour, A., & Raheno, H., 2002). These methodologies can be adapted to synthesize and explore the properties of 1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea and similar compounds.

  • Photophysical Properties : Research on dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton, reveals insights into the photophysical properties of complex heterocyclic compounds. Such studies indicate potential applications in materials science, particularly for compounds exhibiting unique optical and electronic properties (Petrovskii, P. P., et al., 2017).

  • Biological Activity Evaluation : The design, synthesis, and evaluation of heterocyclic compounds for biological activities, such as fungicidal properties, highlight the potential therapeutic and agricultural applications of urea derivatives. For example, novel benzoxazepin-4(1H)-one analogues have shown moderate to high activities against phytopathogenic fungi, suggesting that similar compounds could be designed as potential fungicidal agents (Yang, D., et al., 2017).

  • Chemical Reactivity and Interaction Studies : The study of π-hole tetrel bonding interactions in specific triazole derivatives provides insights into the chemical reactivity and molecular interactions of complex heterocycles. Understanding these interactions can guide the synthesis of new compounds with tailored properties for specific applications (Ahmed, M. N., et al., 2020).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-5-25-16-11-14(7-9-18(16)29-12-21(2,3)19(25)26)23-20(27)24-15-10-13(22)6-8-17(15)28-4/h6-11H,5,12H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDLDDZOWSVKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

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